molecular formula C11H8BrN3O2S B3836290 N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-nitroaniline

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-nitroaniline

Cat. No.: B3836290
M. Wt: 326.17 g/mol
InChI Key: DIKPRHICCVRALH-QPEQYQDCSA-N
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Description

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-nitroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique structure, which includes a brominated thiophene ring and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-nitroaniline typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 2-nitroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-nitroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include compounds with additional oxygen-containing functional groups.

    Reduction: The major product would be N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-aminoaniline.

    Substitution: Products would vary depending on the nucleophile used, resulting in derivatives with different substituents on the thiophene ring.

Scientific Research Applications

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used in studies investigating the interaction of Schiff bases with biological macromolecules, which can provide insights into enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-nitroaniline involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The presence of the nitro group and the Schiff base moiety allows for specific binding interactions, which can disrupt normal cellular processes and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2-thiophenyl)methylideneamino]-2-pyridinecarboxamide
  • N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]thiophene-2-carboxamide

Uniqueness

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-nitroaniline is unique due to the presence of both a brominated thiophene ring and a nitroaniline moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, which can be advantageous in specific research contexts.

Properties

IUPAC Name

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2S/c12-11-6-5-8(18-11)7-13-14-9-3-1-2-4-10(9)15(16)17/h1-7,14H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKPRHICCVRALH-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=CC=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C\C2=CC=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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